(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enobosarm-d4 involves the incorporation of deuterium atoms into the enobosarm molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The key steps include:
Formation of the cyanophenoxy intermediate: This involves the reaction of a phenol derivative with a cyanide source under basic conditions.
Coupling with the trifluoromethylphenyl group: This step involves the use of a coupling reagent to attach the trifluoromethylphenyl group to the cyanophenoxy intermediate.
Deuterium incorporation: Deuterium atoms are introduced either by using deuterated solvents or reagents during the synthesis.
Industrial Production Methods
Industrial production of Enobosarm-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Enobosarm-d4 undergoes various chemical reactions, including:
Oxidation: Enobosarm-d4 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Enobosarm-d4 into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Enobosarm-d4 has several scientific research applications:
Biology: Studied for its effects on muscle mass and bone density in animal models.
Medicine: Investigated for its potential in treating muscle wasting, osteoporosis, and certain types of cancer, particularly androgen receptor-positive breast cancer
Industry: Utilized in the development of new therapeutic agents targeting androgen receptors.
Mechanism of Action
Enobosarm-d4 exerts its effects by selectively binding to androgen receptors. This binding activates the androgen receptor, which then regulates the transcription of target genes involved in muscle growth and bone density. The compound shows tissue selectivity, meaning it primarily affects muscle and bone tissues while sparing other tissues like the prostate .
Comparison with Similar Compounds
Similar Compounds
Ostarine (MK-2866): Another selective androgen receptor modulator with similar anabolic effects on muscle and bone.
Ligandrol (LGD-4033): A SARM known for its potent anabolic effects on muscle mass.
RAD140: A SARM that has shown promise in increasing muscle mass and strength.
Uniqueness
Enobosarm-d4 is unique due to its deuterated form, which provides enhanced stability and metabolic properties compared to its non-deuterated counterparts. This makes it particularly useful as an internal standard in analytical applications .
Properties
IUPAC Name |
(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1/i2D,3D,6D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-MFLSZZEWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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